molecular formula C9H10O2S B12762261 Gemopatrilat metabolite M10 CAS No. 84800-13-5

Gemopatrilat metabolite M10

Cat. No.: B12762261
CAS No.: 84800-13-5
M. Wt: 182.24 g/mol
InChI Key: HGIOOMCLOWLFTJ-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

it is known that gemopatrilat undergoes extensive metabolism in vivo, leading to the formation of various metabolites, including M10 .

Industrial Production Methods

Industrial production of gemopatrilat and its metabolites involves large-scale chemical synthesis, purification, and quality control processes. High-performance liquid chromatography and mass spectrometry are commonly used to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Gemopatrilat metabolite M10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving metabolite M10 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metabolite M10 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .

Mechanism of Action

Properties

CAS No.

84800-13-5

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(2S)-3-phenyl-2-sulfanylpropanoic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m0/s1

InChI Key

HGIOOMCLOWLFTJ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)S

Origin of Product

United States

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